(S)-N-methyl-N-(piperidin-3-yl)methanesulfonamide
Overview
Description
“(S)-N-methyl-N-(piperidin-3-yl)methanesulfonamide” is a chemical compound with the CAS Number: 886504-28-5 . It is also known as “N-[(piperidin-3-yl)methyl]methanesulfonamide” and has a molecular weight of 192.28 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The molecular structure of “(S)-N-methyl-N-(piperidin-3-yl)methanesulfonamide” is C6H14N2O2S . The InChI Code is 1S/C6H14N2O2S/c7-11(9,10)5-6-2-1-3-8-4-6/h6,8H,1-5H2,(H2,7,9,10) .Physical And Chemical Properties Analysis
“(S)-N-methyl-N-(piperidin-3-yl)methanesulfonamide” is a powder that is stored at room temperature . It has a molecular weight of 192.28 .Scientific Research Applications
Molecular Structure and Synthesis
- Nucleophile-Promoted Alkyne-Iminium Ion Cyclizations : This research discusses the use of compounds related to (S)-N-methyl-N-(piperidin-3-yl)methanesulfonamide in nucleophile-promoted alkyne-iminium ion cyclizations, highlighting its role in complex chemical reactions (Arnold et al., 2003).
Pharmacological Potential
- 5-HT(7) Receptor Selectivity and Multireceptor Profile : A study focused on N-alkylated arylsulfonamides of (aryloxy)ethyl piperidines, closely related to the compound , showing its potential in designing selective 5-HT7 receptor ligands for treating CNS disorders (Canale et al., 2016).
Chemical Properties and Reactions
- Conformations and Self-Association Studies : An investigation into the structure of related compounds such as trifluoro-N-(3-formylcyclohept-2-en-1-yl)methanesulfonamide revealed insights into molecular conformations and self-association in solutions, demonstrating the complexity of interactions in similar sulfonamides (Sterkhova et al., 2014).
Applications in Material Science
- Interaction Studies in Aqueous Solutions : Research on the interactions of methyl acetate with aqueous solutions of quinoxaline derivatives, closely related to (S)-N-methyl-N-(piperidin-3-yl)methanesulfonamide, highlights its relevance in studying solute-solute and solute-solvent interactions, important for material science applications (Raphael et al., 2015).
Safety And Hazards
The compound is classified under the GHS07 hazard class . It has hazard statements H302, H315, H319, H335 . Precautionary measures include avoiding inhalation, skin contact, and eye contact . In case of accidental exposure, it is recommended to remove the person to fresh air, rinse skin with water, and seek medical advice if necessary .
properties
IUPAC Name |
N-methyl-N-[(3S)-piperidin-3-yl]methanesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O2S/c1-9(12(2,10)11)7-4-3-5-8-6-7/h7-8H,3-6H2,1-2H3/t7-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTEJVLRMWVTLDB-ZETCQYMHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCNC1)S(=O)(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN([C@H]1CCCNC1)S(=O)(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-N-methyl-N-(piperidin-3-yl)methanesulfonamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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